![molecular formula C21H19NO4S B2899059 Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate CAS No. 2034346-27-3](/img/structure/B2899059.png)
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate
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Overview
Description
Mechanism of Action
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been studied extensively and are known to interact with a variety of biological targets . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The thiophene moiety in the compound is known to interact with biological targets through various mechanisms . For instance, some thiophene-based drugs act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Advantages and Limitations for Lab Experiments
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure can be modified to improve its therapeutic properties. It has also been extensively studied in animal models and has shown promising results in various diseases. However, its limitations include the lack of clinical studies in humans and the need for further research to understand its toxicity and pharmacokinetics.
Future Directions
There are several future directions for the research on Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate. One direction is to investigate its therapeutic potential in other diseases such as cardiovascular diseases and autoimmune diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate involves the reaction between 4-aminobenzoic acid, 4-(3-bromophenyl)but-3-en-2-one, and 3-thiophenecarboxylic acid. The reaction is carried out under specific conditions, and the resulting compound is purified through multiple steps to obtain a high yield and purity.
Scientific Research Applications
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)17-8-6-16(7-9-17)20(24)22-12-19(23)15-4-2-14(3-5-15)18-10-11-27-13-18/h2-11,13,19,23H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYILAUBCQOBZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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